Synthesis and discovery of 4,4-Dimethyl Retinoic Acid
Synthesis and discovery of 4,4-Dimethyl Retinoic Acid
An In-depth Technical Guide to 4,4-Dimethyl Retinoic Acid: Synthesis, Discovery, and Applications
Introduction
Retinoids, a class of compounds derived from vitamin A (retinol), are critical signaling molecules that regulate a vast array of biological processes, including cell growth, differentiation, vision, and immune function.[1] The biological effects of natural retinoids like all-trans retinoic acid (ATRA) are mediated through their binding to and activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] These receptors act as ligand-dependent transcription factors, controlling the expression of specific target genes.[1]
The therapeutic potential of retinoids in dermatology and oncology has driven extensive research into the synthesis of synthetic analogs.[4][5] These efforts aim to develop compounds with improved stability, enhanced receptor subtype selectivity, and more favorable pharmacokinetic profiles to increase therapeutic efficacy while minimizing side effects.[6] 4,4-Dimethyl Retinoic Acid is a synthetic retinoid analog developed as a research tool. Its structural modification—the addition of two methyl groups at the 4-position of the cyclohexenyl ring—imparts unique properties, making it particularly valuable in analytical applications. This guide provides a comprehensive overview of the synthesis, discovery, mechanism of action, and applications of 4,4-Dimethyl Retinoic Acid for researchers and drug development professionals.
Discovery and Rationale
While the specific historical details of the initial synthesis and discovery of 4,4-Dimethyl Retinoic Acid are not extensively documented in readily available literature, its development can be understood within the broader context of retinoid research. Synthetic retinoids are often created to explore structure-activity relationships. The modification of the β-ionone ring, such as the gem-dimethyl substitution at the C-4 position, is a common strategy to block metabolism at that site. This can increase the compound's metabolic stability compared to endogenous retinoids like ATRA, which can be rapidly cleared from circulation.[7] This enhanced stability is a key reason for its utility as an ideal internal standard in analytical assays.[8] 4,4-Dimethyl Retinoic Acid was provided as a gift by Marcia Dawson of the Burnham Institute and Peter Hobbs of SRI International for use in the development of sensitive analytical methods.[8]
Chemical Properties and Data
4,4-Dimethyl Retinoic Acid is a well-characterized compound used for proteomics and analytical research.[9] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Alternate Name | SRI 5397-41X | [9] |
| CAS Number | 104182-09-4 | [9] |
| Molecular Formula | C₂₂H₃₂O₂ | [9] |
| Molecular Weight | 328.49 g/mol | [9] |
| MS/MS Transition (Precursor → Product) | m/z 329.4 → 151.3 | [8] |
General Synthesis of Retinoic Acid Analogs
The synthesis of retinoic acid and its analogs typically involves the construction of the polyene chain and its attachment to a modified or unmodified β-ionone ring. While a specific, detailed protocol for 4,4-Dimethyl Retinoic Acid is not provided in the search results, general methods for retinoid synthesis often employ olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions to build the conjugated double bond system.[10][11]
A plausible synthetic approach, based on established retinoid chemistry, would start with a 4,4-dimethyl substituted β-ionone derivative. The polyene side chain would then be constructed step-wise to yield the final carboxylic acid structure.
Caption: A generalized workflow for the synthesis of 4,4-Dimethyl Retinoic Acid.
Mechanism of Action: Retinoid Signaling
Like other retinoic acid analogs, the biological activity of 4,4-Dimethyl Retinoic Acid would be presumed to occur through its interaction with nuclear retinoid receptors. The canonical retinoid signaling pathway is a well-established mechanism.[3]
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Cellular Uptake and Binding: Upon entering a cell, retinoids bind to cellular retinoic acid-binding proteins (CRABPs), which transport them within the cytoplasm.[12]
-
Nuclear Translocation: CRABP2 facilitates the delivery of retinoic acid into the nucleus.[12]
-
Receptor Activation: In the nucleus, the retinoid binds to a Retinoic Acid Receptor (RAR), causing a conformational change.[13]
-
Heterodimerization: The ligand-bound RAR forms a heterodimer with a Retinoid X Receptor (RXR).[2]
-
DNA Binding: This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5]
-
Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins, modulating the transcription of these genes to regulate cellular processes.[2]
Caption: The canonical retinoid signaling pathway via RAR/RXR heterodimers.
Primary Application: An Internal Standard for Mass Spectrometry
The most significant and well-documented application of 4,4-Dimethyl Retinoic Acid is its use as an internal standard for the highly sensitive and specific quantification of endogenous retinoic acid and its isomers in complex biological samples.[8] Its structural similarity and modified mass make it ideal for liquid chromatography-tandem mass spectrometry (LC/MS/MS) assays.[8][14]
Rationale for Use as an Internal Standard:
-
Metabolic Stability: The 4,4-dimethyl substitution blocks a potential site of metabolism, making it more stable than endogenous RA during sample extraction and analysis.
-
Co-elution: It behaves similarly to endogenous RA during chromatographic separation.
-
Distinct Mass: Its molecular weight is distinct from that of natural RA (328.49 vs. 300.44 g/mol ), allowing it to be separately identified and quantified by the mass spectrometer.[8][9]
-
Correction for Variability: It allows for the accurate correction of sample loss during extraction and variations in instrument response, ensuring precise quantification.[8]
Experimental Protocols
Quantification of Retinoic Acid in Biological Samples via LC/MS/MS
This protocol outlines the key steps for using 4,4-Dimethyl Retinoic Acid as an internal standard to measure endogenous retinoic acid levels.
1. Sample Preparation and Extraction:
-
Homogenization: Tissues (10-20 mg) or cells are homogenized in a suitable buffer.[8]
-
Spiking: A known amount of 4,4-Dimethyl Retinoic Acid (the internal standard) is added to the homogenate.[8]
-
Extraction: Retinoids are extracted from the aqueous matrix using an organic solvent (e.g., hexane (B92381) or ethyl acetate). This step is typically performed multiple times to ensure complete recovery.
-
Drying and Reconstitution: The combined organic phases are evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of mobile phase (e.g., methanol/acetonitrile) for injection into the LC/MS/MS system.[8]
2. LC/MS/MS Analysis:
-
Chromatography: The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column) to separate the different RA isomers from each other and from the internal standard.
-
Ionization: As the compounds elute from the column, they are ionized, typically using atmospheric pressure chemical ionization (APCI) in positive ion mode.[8]
-
Mass Spectrometry: A triple-quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[8] The instrument is set to specifically monitor the mass transition of the precursor ion to a specific product ion for both endogenous RA and the internal standard.[8]
Quantitative Data for LC/MS/MS:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Retinoic Acid (RA) | 301.1 [M+H]⁺ | 205.0 | [8] |
| 4,4-Dimethyl-RA (Internal Standard) | 329.4 [M+H]⁺ | 151.3 | [8] |
3. Data Analysis:
-
The peak areas for both the endogenous retinoic acid and the 4,4-Dimethyl Retinoic Acid internal standard are integrated.
-
A standard curve is generated using known concentrations of RA standards.
-
The concentration of RA in the biological sample is calculated by comparing the ratio of the RA peak area to the internal standard peak area against the standard curve. This ratio corrects for any loss during sample preparation.
Caption: Workflow for quantifying endogenous retinoic acid using 4,4-Dimethyl-RA.
Conclusion
4,4-Dimethyl Retinoic Acid stands out not as a therapeutic agent but as an indispensable tool for advancing retinoid research. Its synthesis, born from the exploration of retinoid structure-activity relationships, yielded a molecule with enhanced metabolic stability. This key feature has made it the gold-standard internal standard for LC/MS/MS-based quantification of endogenous retinoids. The ability to accurately measure local concentrations of retinoic acid in tissues and cells is crucial for understanding its complex roles in health and disease, from neurogenesis to cancer.[14] For researchers and drug developers, 4,4-Dimethyl Retinoic Acid is a critical component of the analytical toolkit, enabling the precise and reliable data required to investigate retinoid metabolism, pharmacokinetics, and the mechanisms of new therapeutic agents.
References
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- 2. dermatologyandlasersurgery.com [dermatologyandlasersurgery.com]
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- 4. Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML–RAR-α oncogene in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. A new class of RAR subtype selective retinoids: correlation of pharmacological effects with receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
- 11. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. tribioscience.com [tribioscience.com]
- 14. Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
